2-Bromo-4-cyanothiazole
Overview
Description
2-Bromo-4-cyanothiazole is a heterocyclic organic compound characterized by the presence of a bromine atom and a cyano group attached to a thiazole ring
Mechanism of Action
Target of Action
This compound is a biochemical used in proteomics research
Mode of Action
It is known that the compound interacts with various biological systems, potentially influencing multiple targets .
Result of Action
It is known to be used in proteomics research , suggesting it may have effects at the protein level. More research is needed to fully understand its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-cyanothiazole can be synthesized through several methods, including the halogenation of thiazole derivatives. One common approach involves the reaction of 4-cyanothiazole with bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl₃). The reaction typically occurs under controlled temperature conditions to ensure the selective addition of the bromine atom.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-cyanothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 2-bromo-4-cyanopyridine and 2-bromo-4-cyanothiazoline.
Scientific Research Applications
2-Bromo-4-cyanothiazole has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: this compound is utilized in the production of agrochemicals and pharmaceutical intermediates.
Comparison with Similar Compounds
2-Chloro-4-cyanothiazole
2-Fluoro-4-cyanothiazole
2-Iodo-4-cyanothiazole
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Biological Activity
2-Bromo-4-cyanothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound possesses a thiazole ring substituted with a bromine atom and a cyano group. Its chemical structure can be represented as follows:
- Molecular Formula : C5H3BrN2S
- Molecular Weight : 203.06 g/mol
- CAS Number : 848501-90-6
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. A notable investigation revealed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) and PC12 (neuroblastoma) cells.
Case Study: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives, including this compound, and evaluated their anticancer activity. The results indicated that:
- IC50 Values : The compound showed an IC50 value of approximately 0.5 µM against HepG2 cells, indicating potent anticancer activity.
- Mechanism of Action : The proposed mechanism involved the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest in the G1 phase.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that it exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Research Findings
A study conducted by researchers at a pharmaceutical institute reported:
- Minimum Inhibitory Concentration (MIC) : The MIC for E. coli was found to be 32 µg/mL, while for S. aureus, it was 16 µg/mL.
- Synergistic Effects : When combined with conventional antibiotics, this compound demonstrated synergistic effects, enhancing the overall antimicrobial efficacy.
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various in vitro assays. The compound's ability to scavenge free radicals suggests its role in mitigating oxidative stress.
Experimental Data
In an experiment measuring DPPH radical scavenging activity:
- Scavenging Rate : At a concentration of 100 µM, the compound exhibited a scavenging rate of approximately 85%, comparable to standard antioxidants like ascorbic acid.
- Protective Effects : Additionally, it was shown to protect cellular components from oxidative damage in human cell lines.
Summary of Biological Activities
Biological Activity | Observed Effects | IC50/MIC Values |
---|---|---|
Anticancer | Induces apoptosis | IC50 = 0.5 µM (HepG2) |
Antimicrobial | Inhibits bacterial growth | MIC = 16 µg/mL (S. aureus) |
Antioxidant | Scavenges free radicals | Scavenging rate = 85% at 100 µM |
Properties
IUPAC Name |
2-bromo-1,3-thiazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-4-7-3(1-6)2-8-4/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVHRNHOLJNKNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670375 | |
Record name | 2-Bromo-1,3-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848501-90-6 | |
Record name | 2-Bromo-1,3-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-cyanothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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